An In-depth Technical Guide to Naphthol AS-TR Phosphate: Properties, Mechanisms, and Applications
An In-depth Technical Guide to Naphthol AS-TR Phosphate: Properties, Mechanisms, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Naphthol AS-TR phosphate (B84403), a versatile chemical compound with significant applications in both biochemical research and as a potential therapeutic agent. This document details its chemical properties, mechanisms of action, and experimental protocols for its primary uses as a phosphatase substrate and a transcription factor inhibitor.
Core Chemical and Physical Properties
Naphthol AS-TR phosphate is an organic compound that is often utilized in its salt form for increased solubility in aqueous solutions. Its fundamental properties are summarized below.
| Property | Naphthol AS-TR phosphate | Naphthol AS-TR phosphate disodium (B8443419) salt |
| CAS Number | 2616-72-0[1] | 4264-93-1[2][3][4][5][6] |
| Molecular Formula | C₁₈H₁₅ClNO₅P[1] | C₁₈H₁₃ClNNa₂O₅P[2][3][4][6] |
| Molecular Weight | 391.74 g/mol [1] | 435.71 g/mol [3][4][5] |
| Appearance | White to off-white powder | White to off-white powder[7] |
| Solubility | Soluble in water (50 mg/mL)[3][7] | |
| Storage Temperature | -20°C[1] | -20°C[3] |
Application 1: Histochemical Substrate for Phosphatase Detection
Naphthol AS-TR phosphate is widely used as a chromogenic and fluorogenic substrate for the detection of acid and alkaline phosphatase activity in tissues and cells.[4][8]
Mechanism of Action
The detection method is based on a two-step enzymatic reaction. First, phosphatase enzymes present in the biological sample hydrolyze the phosphate group from the Naphthol AS-TR phosphate substrate. This releases an insoluble naphthol derivative, Naphthol AS-TR. In the second step, this naphthol derivative couples with a diazonium salt (e.g., Fast Red TR) that is present in the reaction mixture. This coupling reaction forms a highly colored, insoluble azo dye at the site of enzyme activity, allowing for the precise localization of the phosphatase.
Experimental Protocol: General Method for Phosphatase Staining
Materials:
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Frozen or paraffin-embedded tissue sections on slides
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Fixative (e.g., cold acetone (B3395972) or formaldehyde (B43269) solution)
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Naphthol AS-TR phosphate disodium salt
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A suitable buffer (e.g., Tris-HCl for alkaline phosphatase, acetate (B1210297) buffer for acid phosphatase)
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Diazonium salt (e.g., Fast Red TR salt)
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Distilled or deionized water
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Aqueous mounting medium
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Counterstain (e.g., Mayer's Hematoxylin) (optional)
Procedure:
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Tissue Preparation: If using frozen sections, cut 10-16 µm sections in a cryostat. For paraffin-embedded tissues, deparaffinize and rehydrate the sections.
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Fixation: Fix the tissue sections according to the requirements of the target enzyme. For example, immerse slides in a cold fixative for a specified time.
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Rinsing: Rinse the slides thoroughly with distilled water.
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Preparation of Incubation Solution:
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Dissolve the diazonium salt in the appropriate buffer.
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Separately, dissolve the Naphthol AS-TR phosphate in the same buffer.
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Just before use, mix the two solutions. The final concentration of Naphthol AS-TR phosphate is typically in the range of 0.1-1.0 mg/mL.
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Incubation: Cover the tissue sections with the incubation solution and incubate at room temperature or 37°C for 30-60 minutes, or until the desired color intensity is reached. Protect the slides from direct light during incubation.
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Washing: Gently wash the slides in distilled water for 2 minutes.
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Counterstaining (Optional): If a nuclear counterstain is desired, immerse the slides in a solution like Mayer's Hematoxylin for a few minutes, followed by rinsing in water.
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Mounting: Mount the coverslips using an aqueous mounting medium, as the azo dye product can be soluble in organic solvents.
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Microscopic Examination: Observe the slides under a light microscope. Sites of phosphatase activity will appear as a colored precipitate (e.g., red with Fast Red TR).
Application 2: Inhibitor of CREB-CBP Transcription Factor Complex
Recent research has identified Naphthol AS-TR phosphate (NASTRp) as a small-molecule inhibitor of the interaction between the cyclic-AMP response element-binding protein (CREB) and the CREB-binding protein (CBP). This inhibitory action makes it a potential therapeutic agent for diseases characterized by dysregulated CREB activity, such as certain types of cancer.
Mechanism of Action
CREB is a transcription factor that, upon phosphorylation, recruits the coactivator CBP. The interaction between the kinase-inducible domain (KID) of CREB and the KIX domain of CBP is crucial for the transcription of CREB target genes, which are often involved in cell proliferation and survival. Naphthol AS-TR phosphate is thought to bind to the KIX domain of CBP, thereby disrupting the CREB-CBP complex. This disruption prevents the recruitment of the transcriptional machinery and inhibits the expression of downstream target genes. This can lead to cell cycle arrest, suppression of autophagy, and induction of endoplasmic reticulum stress in cancer cells.
Quantitative Data: Anti-Cancer Activity
The inhibitory effect of Naphthol AS-TR phosphate on cancer cell growth has been quantified in various studies.
| Cell Line | Cancer Type | Assay | IC₅₀ Value (µM) |
| NCI-H1734 | Lung Adenocarcinoma | MTT Assay | 3.701 |
Experimental Protocols: Assessing Anti-Cancer Effects
The following are summaries of common experimental methods used to evaluate the efficacy of Naphthol AS-TR phosphate as a CREB-CBP inhibitor.
1. Cell Proliferation (MTT) Assay:
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Principle: This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
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Methodology:
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Seed cancer cells (e.g., NCI-H1734) in 96-well plates and allow them to adhere overnight.
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Treat the cells with various concentrations of Naphthol AS-TR phosphate for a specified period (e.g., 96 hours).
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Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours.
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Viable cells with active mitochondrial dehydrogenases will reduce MTT to a purple formazan (B1609692) product.
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Solubilize the formazan crystals with a solubilizing agent (e.g., DMSO).
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Measure the absorbance at a specific wavelength (e.g., 590 nm) using a microplate reader.
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Calculate the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.
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2. Co-Immunoprecipitation (Co-IP) Assay:
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Principle: This technique is used to determine if two proteins (in this case, CREB and CBP) interact in a cellular context.
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Methodology:
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Transfect cells (e.g., HEK293T) with expression vectors for tagged versions of CREB and CBP.
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Treat the cells with Naphthol AS-TR phosphate or a vehicle control.
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Lyse the cells to release the proteins.
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Incubate the cell lysate with an antibody that specifically recognizes one of the tagged proteins (e.g., anti-Flag for Flag-tagged CREB).
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Add protein A/G-agarose beads to precipitate the antibody-protein complex.
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Wash the beads to remove non-specifically bound proteins.
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Elute the proteins from the beads and analyze them by Western blotting using an antibody against the second protein (e.g., an antibody against the CBP tag).
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A reduced signal for the second protein in the Naphthol AS-TR phosphate-treated sample compared to the control indicates that the compound has disrupted the protein-protein interaction.
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References
- 1. Leukocyte Alkaline Phosphatase Kit based on naphthol AS-MX phosphate and fast blue RR salt (with citrate) | Sigma-Aldrich [sigmaaldrich.com]
- 2. Preparation of naphthol AS-TR phosphate for localization of phosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. neuromuscular.wustl.edu [neuromuscular.wustl.edu]
- 4. (PDF) Preparation of Naphthol As-Tr Phosphate for [research.amanote.com]
- 5. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 6. bio-optica.it [bio-optica.it]
- 7. researchgate.net [researchgate.net]
- 8. creative-enzymes.com [creative-enzymes.com]
